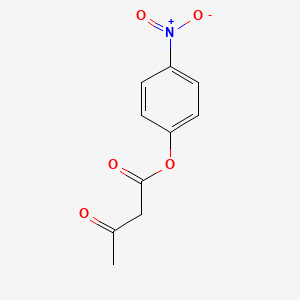
Butanoic acid, 3-oxo-, 4-nitrophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 3-oxo-, 4-nitrophenyl ester is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is derived from butanoic acid and 4-nitrophenol, making it a unique compound with specific properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-oxo-, 4-nitrophenyl ester typically involves the esterification of butanoic acid with 4-nitrophenol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Butanoic acid+4-nitrophenolH2SO4Butanoic acid, 3-oxo-, 4-nitrophenyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 3-oxo-, 4-nitrophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into butanoic acid and 4-nitrophenol in the presence of a strong acid or base.
Reduction: The nitro group in the ester can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The ester can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: Butanoic acid and 4-nitrophenol.
Reduction: Butanoic acid, 3-oxo-, 4-aminophenyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Butanoic acid, 3-oxo-, 4-nitrophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of butanoic acid, 3-oxo-, 4-nitrophenyl ester involves its interaction with specific molecular targets. The ester can undergo hydrolysis to release butanoic acid and 4-nitrophenol, which may interact with various biological pathways. The nitro group can also be reduced to an amino group, potentially altering its biological activity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, 3-oxo-, propyl ester: Similar ester with a propyl group instead of a 4-nitrophenyl group.
Butanoic acid, 3-oxo-, butyl ester: Similar ester with a butyl group.
Butanoic acid, 3-oxo-, 2-methylpropyl ester: Similar ester with a 2-methylpropyl group.
Uniqueness
Butanoic acid, 3-oxo-, 4-nitrophenyl ester is unique due to the presence of the 4-nitrophenyl group, which imparts distinct chemical and physical properties. The nitro group can participate in various reactions, making this ester versatile in synthetic applications.
Propriétés
Numéro CAS |
29816-97-5 |
|---|---|
Formule moléculaire |
C10H9NO5 |
Poids moléculaire |
223.18 g/mol |
Nom IUPAC |
(4-nitrophenyl) 3-oxobutanoate |
InChI |
InChI=1S/C10H9NO5/c1-7(12)6-10(13)16-9-4-2-8(3-5-9)11(14)15/h2-5H,6H2,1H3 |
Clé InChI |
DVMIJADCZHWVHO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[Fluoro(dimethyl)silyl]imino}(trimethyl)-lambda~5~-phosphane](/img/structure/B14678189.png)
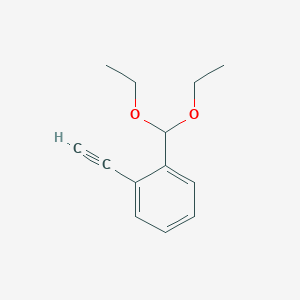
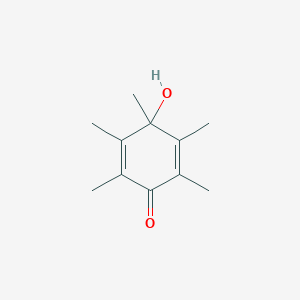
![(1E)-1-[(4-iodophenyl)methylene]indene](/img/structure/B14678204.png)

![Acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14678231.png)
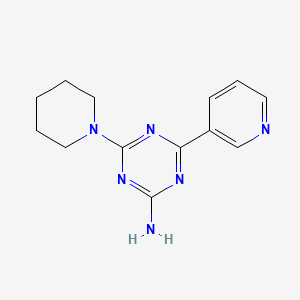

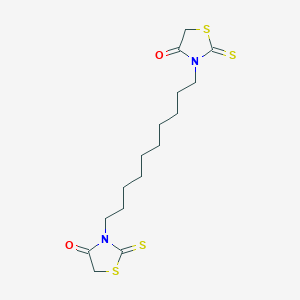
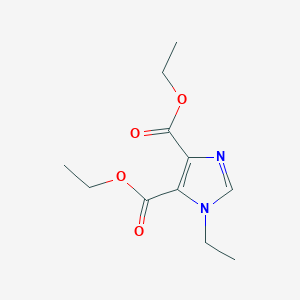
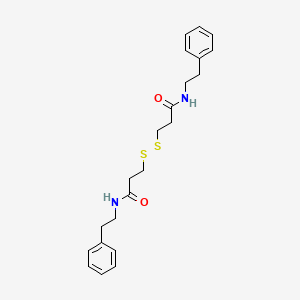
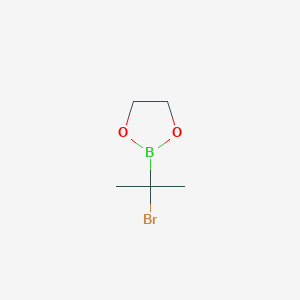
![N,N-Dimethyl-4-[(E)-(4-methyl-4H-1,2,4-triazol-3-yl)diazenyl]aniline](/img/structure/B14678260.png)
